3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine
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Overview
Description
3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine is a complex organic compound that features a pyrazole and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common method involves the condensation of 3-methyl-1H-pyrazole with a suitable pyridazine derivative under controlled conditions. The reaction may require catalysts such as palladium or copper complexes and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the process .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient use of reagents .
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C), sodium borohydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and diabetes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Explored for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: An intermediate used in the synthesis of dipeptidyl peptidase 4 inhibitors.
3-Methyl-1-phenyl-2-pyrazoline-5-one: Known for its anti-inflammatory properties.
Uniqueness
3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine stands out due to its unique combination of pyrazole and pyrimidine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19N9 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H19N9/c1-14-5-8-27(23-14)18-3-2-17(21-22-18)25-12-10-24(11-13-25)15-6-9-26-16(20-15)4-7-19-26/h2-9H,10-13H2,1H3 |
InChI Key |
NEWCLAMPLIPJMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC5=CC=NN5C=C4 |
Origin of Product |
United States |
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